Home > Products > Screening Compounds P111863 > LormetazepamGlucuronide
LormetazepamGlucuronide -

LormetazepamGlucuronide

Catalog Number: EVT-13991788
CAS Number:
Molecular Formula: C13H19FO8
Molecular Weight: 322.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lormetazepam glucuronide is a significant metabolite of lormetazepam, a benzodiazepine primarily used for its anxiolytic and sedative properties. Lormetazepam itself is indicated for the treatment of anxiety and short-term insomnia, functioning as a central nervous system depressant. The glucuronide form is created through the process of glucuronidation, which typically results in pharmacologically inactive metabolites that are more easily excreted from the body .

Source

Lormetazepam is synthesized from 7-chloro-1,3-dihydro-5-(o-chlorophenyl)-3-hydroxy-1-methyl-2H-1,4-benzodiazepin-2-one. The glucuronide metabolite is formed mainly in the liver via the action of UDP-glucuronosyltransferases .

Classification

Lormetazepam glucuronide belongs to the class of organic compounds known as 1,4-benzodiazepines, which are characterized by a benzene ring fused to a 1,4-azepine structure. It is classified as a small molecule and is recognized for its role as a metabolic derivative of lormetazepam .

Synthesis Analysis

Methods

The synthesis of lormetazepam glucuronide involves enzymatic reactions facilitated by UDP-glucuronosyltransferases. This phase II metabolic process conjugates lormetazepam with glucuronic acid, enhancing its solubility and facilitating renal excretion.

Technical Details

The specific synthesis pathway includes:

  • Substrate: Lormetazepam
  • Enzyme: UDP-glucuronosyltransferase (UGT) isoforms
  • Cofactor: Uridine diphosphate-glucuronic acid (UDPGA)
  • Reaction Conditions: Typically conducted in vitro using liver microsomes to mimic physiological conditions.

The reaction leads to the formation of lormetazepam glucuronide, which has a higher molecular weight than its parent compound due to the addition of the glucuronic acid moiety .

Molecular Structure Analysis

Structure

Lormetazepam glucuronide has the following molecular formula:

C22H20Cl2N2O8\text{C}_{22}\text{H}_{20}\text{Cl}_{2}\text{N}_{2}\text{O}_{8}

Its average molecular weight is approximately 511.31 g/mol. The structure includes two chlorine atoms and multiple hydroxyl groups resulting from the glucuronidation process .

Data

The InChI Key for lormetazepam glucuronide is NBILRGWHLWNKBM-RYQNVSPKSA-N, indicating its unique chemical identity. The compound exhibits specific stereochemistry due to the chiral centers present in the benzodiazepine framework .

Chemical Reactions Analysis

Reactions

Lormetazepam glucuronide primarily undergoes hydrolysis in biological systems, leading to the release of lormetazepam and glucuronic acid. This reaction is crucial for detoxifying and eliminating drugs from the body.

Technical Details

The hydrolysis reaction can be represented as follows:

Lormetazepam glucuronideHydrolysisLormetazepam+Glucuronic Acid\text{Lormetazepam glucuronide}\xrightarrow{\text{Hydrolysis}}\text{Lormetazepam}+\text{Glucuronic Acid}

This reaction typically occurs under physiological conditions in the liver or kidney tissues where enzymes facilitate the breakdown .

Mechanism of Action

Process

Lormetazepam exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at GABA(A) receptors in the central nervous system. The binding of lormetazepam to these receptors increases chloride ion influx, leading to neuronal hyperpolarization and reduced excitability.

Data

The mechanism involves:

  • Target Receptors: GABA(A) receptors
  • Action Type: Positive allosteric modulation
  • Effects: Anxiolytic, sedative, muscle relaxant properties observed through increased GABAergic activity .
Physical and Chemical Properties Analysis

Physical Properties

Lormetazepam glucuronide is characterized by:

  • Solubility: Highly soluble in water and various organic solvents.
  • Appearance: Typically exists as a crystalline solid at room temperature.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles during hydrolysis to regenerate lormetazepam .
Applications

Scientific Uses

Lormetazepam glucuronide serves primarily as a biomarker in pharmacokinetic studies to monitor lormetazepam metabolism in clinical settings. It is also utilized in toxicology to assess drug exposure and compliance in patients undergoing treatment with benzodiazepines.

Biotransformation and Metabolic Pathways of Lormetazepam Glucuronide

Phase-II Conjugation Mechanisms in Benzodiazepine Metabolism

Lormetazepam glucuronide is formed exclusively via uridine diphosphate glucuronosyltransferase (UGT)-mediated conjugation, representing a canonical Phase II metabolic pathway. This reaction involves the covalent attachment of glucuronic acid (derived from UDP-glucuronic acid, UDPGA) to lormetazepam's C3-hydroxyl group, forming an O-glucuronide metabolite [1] [4] [9]. Unlike many benzodiazepines (e.g., diazepam) that undergo cytochrome P450-mediated Phase I oxidation prior to conjugation, lormetazepam bypasses Phase I metabolism due to its pre-existing hydroxyl group. This structural feature enables direct glucuronidation, making it the primary elimination pathway (>90% of administered dose) [4] [9]. The resulting glucuronide conjugate exhibits drastically increased hydrophilicity (logP reduced by ~3-4 units), facilitating efficient renal excretion [10].

Table 1: Key Characteristics of Lormetazepam Glucuronidation

PropertyLormetazepam GlucuronideSignificance
Conjugation SiteC3-hydroxyl groupEnables direct Phase II metabolism
Primary Metabolic RouteDirect glucuronidationBypasses Phase I oxidation
ExcretionRenal (70-80% of dose in 72h)Facilitated by increased hydrophilicity
Demethylation<6% to lorazepam glucuronideMinor pathway via CYP-independent hydrolysis

Role of UDP-Glucuronosyltransferase (UGT) Isoforms in Lormetazepam Glucuronidation

Human UGT enzymes responsible for lormetazepam glucuronidation exhibit hepatic dominance and isoform selectivity. Studies using recombinant human UGTs and human liver microsomes identify UGT2B7 and UGT2B15 as the primary isoforms catalyzing this reaction [2] [5] [7]. UGT2B15 demonstrates stereoselectivity, glucuronidating both R- and S-lormetazepam enantiomers, though with marginally higher affinity for the R-enantiomer (Km: 29 ± 8.9 µM vs. 36 ± 10 µM) [2]. Extrahepatic isoforms UGT1A7 and UGT1A10 contribute minimally under physiological conditions but may gain relevance in hepatic impairment [2].

The reaction kinetics follow Michaelis-Menten behavior. Intrinsic clearance values (CLint = Vmax/Km) in human liver microsomes are similar for both enantiomers (~0.26 µL/min/mg protein), suggesting comparable in vivo clearance rates [2]. Ketoconazole is a notable inhibitor in vitro, reducing lormetazepam glucuronidation by >50% at therapeutic concentrations, while other drugs (e.g., codeine, valproic acid) show negligible inhibition [2]. Genetic polymorphisms in UGT2B15 (e.g., UGT2B152 allele, D85Y) may contribute to interindividual variability in glucuronidation efficiency, though clinical pharmacogenetic data specific to lormetazepam remain limited [7].

Comparative Analysis of Glucuronidation Kinetics: Lormetazepam vs. Structurally Related Benzodiazepines

Lormetazepam glucuronidation exhibits distinct kinetic and metabolic profiles compared to structurally related 3-hydroxy-benzodiazepines:

  • Lorazepam: Shares identical aglycone structure (lorazepam is the N-desmethyl metabolite of lormetazepam). However, lormetazepam glucuronidation occurs ~2-fold faster than lorazepam in human liver microsomes due to its N-methyl group enhancing UGT2B15 binding affinity [2] [8]. Mean Km for lorazepam glucuronidation is 300-400 µM, significantly higher than lormetazepam's 29-36 µM, indicating lower enzyme affinity [2].
  • Temazepam: Also a 3-hydroxy-benzodiazepine. Exhibits slower glucuronidation rates and longer plasma half-life (terminal t1/2 ~10-15h) compared to lormetazepam glucuronide (t1/2 ~10-12h in young adults). This difference stems from temazepam's bulkier N-substituent (methyl vs. chlorine) sterically hindering UGT access [1] [6].
  • Oxazepam: Glucuronidated by UGT1A9, UGT2B7, and UGT2B15, similar to lormetazepam. However, oxazepam glucuronidation shows higher susceptibility to inhibition by valproate and slower Vmax (2-3 pmol/min/mg) than lormetazepam (7.4-10 pmol/min/mg) [2] [6].

Table 2: Glucuronidation Kinetics of 3-Hydroxy-Benzodiazepines in Human Liver Microsomes

BenzodiazepinePrimary UGT IsoformsKm (µM)Vmax (pmol/min/mg)CLint (µL/min/mg)
LormetazepamUGT2B7, UGT2B1529-367.4-100.26
LorazepamUGT2B7, UGT2B15300-400~15~0.04
TemazepamUGT2B7, UGT2B15~100~6~0.06
OxazepamUGT1A9, UGT2B7, UGT2B15~2002-3~0.01

Interspecies Variability in Glucuronide Metabolite Formation

Significant species-dependent differences exist in lormetazepam glucuronidation capacity:

  • Humans: Efficient glucuronide formation. Renal excretion of lormetazepam glucuronide accounts for 70-80% of an intravenous dose within 72 hours [1] [9]. Plasma half-life of the glucuronide is ~12 hours in young adults, extending to ~20 hours in the elderly due to reduced renal clearance [1].
  • Monkeys (Rhesus): Exhibit moderate glucuronidation. Absorption studies using 3H-lormetazepam confirm near-complete bioavailability, yet in vivo pharmacological studies suggest lower dependence liability compared to lorazepam or nitrazepam, potentially reflecting slower brain penetration or glucuronide efflux rather than metabolic differences [3].
  • Rodents (Rats, Mice): Show faster glucuronidation turnover but significant biliary excretion and enterohepatic recirculation of the glucuronide. In rats, ~40% of an oral dose undergoes biliary excretion as the glucuronide conjugate, with partial hydrolysis and reabsorption in the intestine [4] [9]. This contrasts with humans, where enterohepatic recirculation is minimal (<5%) [9].
  • Cats (Felis genus): Lack functional UGT1A6 and possess markedly reduced glucuronidation capacity for most substrates, including benzodiazepines. This results in severely impaired elimination of lormetazepam glucuronide, making cats highly susceptible to toxicity [10].

Aging significantly impacts glucuronide disposition across species. Elderly humans show a ~67% increase in the plasma half-life of lormetazepam glucuronide (12h vs 20h) due to age-related decline in renal function, whereas similar changes are less pronounced in aged rodents [1] [4]. Liver disease (cirrhosis) reduces glucuronide formation rates by 30-50% and increases systemic exposure to the aglycone, while uremia primarily impairs renal excretion of the conjugate without significantly affecting formation kinetics [3] [4].

Table 3: Interspecies Variability in Lormetazepam Glucuronide Disposition

SpeciesGlucuronide Formation RatePrimary Excretion RouteEnterohepatic RecirculationImpact of Aging
HumanHigh (CLH: ~200 ml/min)Renal (70-80%)Minimal (<5%)t1/2 ↑67% (12h→20h)
Rhesus MonkeyModerateRenal/BiliaryModerateLimited data
Rat/MouseHigh (faster than human)Biliary (40%)SignificantMinimal t1/2 change
CatNegligibleN/AN/AN/A

Properties

Product Name

LormetazepamGlucuronide

IUPAC Name

[(3S,6R)-4,5-diacetyloxy-3-fluoro-6-methoxyoxan-2-yl]methyl acetate

Molecular Formula

C13H19FO8

Molecular Weight

322.28 g/mol

InChI

InChI=1S/C13H19FO8/c1-6(15)19-5-9-10(14)11(20-7(2)16)12(21-8(3)17)13(18-4)22-9/h9-13H,5H2,1-4H3/t9?,10-,11?,12?,13+/m0/s1

InChI Key

DMXZHMAFWXQZAQ-ZHYIQUJTSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)F

Isomeric SMILES

CC(=O)OCC1[C@@H](C(C([C@@H](O1)OC)OC(=O)C)OC(=O)C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.